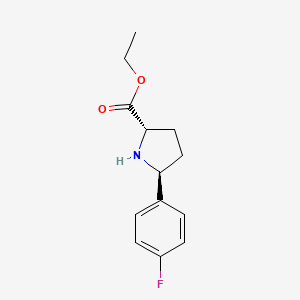

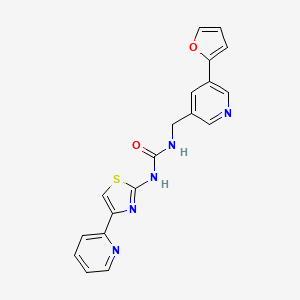

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

TRPV1 Antagonists

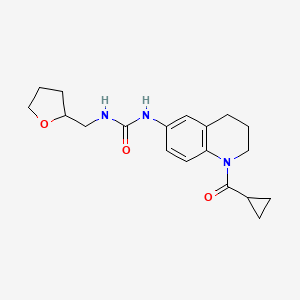

Novel chroman and tetrahydroquinoline ureas, which share structural motifs with the compound , have been synthesized and evaluated for their activity as TRPV1 antagonists. Aryl substituents on the bicyclic scaffolds showed significant in vitro potency at TRPV1. These compounds were explored for their efficacy in chronic and acute pain models, with some demonstrating the ability to cross the blood-brain barrier effectively. The research highlighted the potential of such structures in developing new pain management therapies (Schmidt et al., 2011).

Molecular Complexity and Synthesis

Methylenecyclopropanes (MCPs), which are closely related to the cyclopropane moiety of the compound, have been used as versatile building blocks in organic synthesis. The chemistry of MCPs allows for a variety of ring-opening reactions, driven by the release of cyclopropyl ring strain. Recent advancements have utilized Lewis or Brønsted acid-mediated reactions of MCPs to generate complex molecules, including cyclobutanones, indenes, tetrahydrofurans, and tetrahydroquinolines, showcasing the compound's relevance in the synthesis of complex heterocyclic structures (Shi et al., 2012).

Construction of Heterocyclic Skeletons

A new methodology for constructing the 3,4-dihydroisoquinolinone skeleton, which is a key structure in isoquinoline alkaloids, starting from specific esters, has been developed. This method involves several steps, including Curtius rearrangement and cyclization, to yield 3,4-dihydroisoquinolin-1(2H)-ones, demonstrating the synthetic utility of compounds related to the query compound in constructing biologically relevant heterocycles (Mujde et al., 2011).

Heterocyclic Derivatives Synthesis

Research on synthesizing 5,6,7,8-tetrahydropyrimido[4,5-b]-quinoline derivatives explored the reactivity of related compounds towards various reagents. This study not only provided insights into the synthetic routes for such heterocyclic derivatives but also reported on their antimicrobial activity, highlighting the compound's relevance in developing new antimicrobial agents (Elkholy & Morsy, 2006).

Propiedades

IUPAC Name |

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(oxolan-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c23-18(13-5-6-13)22-9-1-3-14-11-15(7-8-17(14)22)21-19(24)20-12-16-4-2-10-25-16/h7-8,11,13,16H,1-6,9-10,12H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPHTSOFKTYDBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2,7,7-Tetramethyl-tetrahydro-bis[1,3]dioxolo[4,5-b;4',5'-d]pyran-5-carbony](/img/structure/B2617252.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B2617254.png)

![2-{2-Cyano-2-[(2-methoxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B2617256.png)

![3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2617259.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2617261.png)

![N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2617265.png)

![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2617266.png)